molecular formula C15H21ClN2O2 B5053922 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

Cat. No.: B5053922
M. Wt: 296.79 g/mol
InChI Key: LGKVHMIUMQFKFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride involves several steps:

    Cycloaddition Reactions: The base scaffold, 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is synthesized through cycloaddition reactions.

    Aminolysis: Various functional moieties are incorporated through aminolysis to afford a series of imide derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions are imide derivatives with various functional moieties, which have shown potential as neuroprotective agents .

Mechanism of Action

The compound exerts its effects by modulating calcium influx through NMDA receptors and VGCC. This modulation helps in maintaining calcium homeostasis, preventing excitotoxicity, and protecting neuronal cells from damage. The molecular targets include NMDA receptors and VGCC, which are crucial for synaptic plasticity, learning, memory, and other cognitive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride is unique due to its dual calcium-modulating effect on both NMDA receptors and VGCC. This dual action makes it a promising candidate for neuroprotective therapies with potentially fewer side effects compared to other compounds like MK-801 .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-12-10-3-4-11(9-10)13(12)15(19)17(14)8-7-16-5-1-2-6-16;/h3-4,10-13H,1-2,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKVHMIUMQFKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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